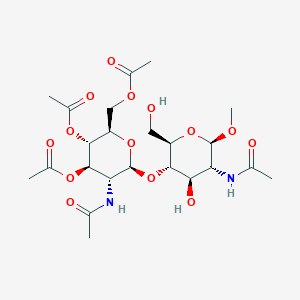

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside

Descripción general

Descripción

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside is a complex carbohydrate derivative It is a disaccharide composed of two glucopyranosyl units, each modified with acetamido and acetyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosyl units are protected using acetyl groups to prevent unwanted side reactions.

Glycosylation: The glycosylation reaction is carried out using a glycosyl donor and acceptor under acidic conditions, often with a catalyst such as silver triflate.

Deprotection: The acetyl groups are removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and crystallization are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido groups, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups in the acetyl moieties, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: N-oxides of the acetamido groups.

Reduction: Alcohol derivatives of the acetyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Glycoconjugates: Used as a building block in the synthesis of more complex glycoconjugates for studying carbohydrate-protein interactions.

Model Compound: Serves as a model compound for studying the behavior of glycosaminoglycans.

Biology

Cell Surface Interactions: Investigated for its role in cell surface interactions and signaling due to its structural similarity to natural glycosaminoglycans.

Enzyme Substrate: Used as a substrate in enzymatic studies to understand the activity of glycosidases.

Medicine

Drug Delivery: Explored for its potential in targeted drug delivery systems, particularly in cancer therapy.

Biomaterials: Studied for its use in the development of biomaterials for tissue engineering.

Industry

Cosmetics: Utilized in the formulation of cosmetic products for its moisturizing properties.

Food Industry: Investigated for its potential as a food additive due to its biocompatibility and safety.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with proteins and enzymes on the cell surface. Its acetamido and acetyl groups facilitate binding to specific receptors, influencing cellular processes such as signaling and adhesion. The molecular targets include glycosidases and lectins, which recognize the carbohydrate moieties and mediate various biological responses.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetylglucosamine: A monosaccharide with similar acetamido groups but lacking the disaccharide structure.

Chitobiose: A disaccharide composed of two N-acetylglucosamine units, similar in structure but without the additional acetyl groups.

Uniqueness

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside is unique due to its specific pattern of acetylation and glycosylation, which imparts distinct chemical and biological properties. Its ability to mimic natural glycosaminoglycans makes it particularly valuable in research and industrial applications.

This detailed overview provides a comprehensive understanding of Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside, highlighting its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside (referred to as compound hereafter) is a complex glycosylated compound that belongs to the class of N-acetylglucosamine derivatives. This article explores its biological activity, potential applications in pharmacology, and underlying mechanisms based on various research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 564.54 g/mol. It is characterized by multiple acetyl groups that enhance its solubility and bioactivity. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in the context of cellular metabolism and glycosaminoglycan (GAG) synthesis. Here are the key findings:

- Inhibition of GAG Synthesis :

- Impact on Protein Synthesis :

- Potential Therapeutic Applications :

Case Study 1: Inhibition Mechanisms

In a study focusing on the effects of various acetylated GlcNAc analogs, it was found that certain compounds significantly reduced the incorporation of glucosamine into GAGs by approximately 93% at specific concentrations. This suggests a competitive inhibition mechanism where these analogs interfere with normal metabolic pathways involved in GAG biosynthesis .

Case Study 2: Antitumor Activity

Another investigation highlighted the potential of 4-deoxy substrates derived from similar glycosides to inhibit ovarian tumor cell attachment to galectin, a protein crucial for tumor metastasis. The treatment led to diminished cell adhesion and reduced inflammatory responses, suggesting therapeutic avenues for cancer treatment .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3,4-diacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O14/c1-9(27)24-16-18(32)19(14(7-26)37-22(16)33-6)39-23-17(25-10(2)28)21(36-13(5)31)20(35-12(4)30)15(38-23)8-34-11(3)29/h14-23,26,32H,7-8H2,1-6H3,(H,24,27)(H,25,28)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIQWEWKKALGPG-LQNYZTQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901105739 | |

| Record name | Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97242-82-5 | |

| Record name | Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97242-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.